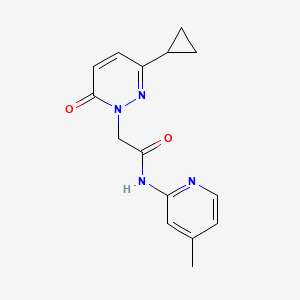

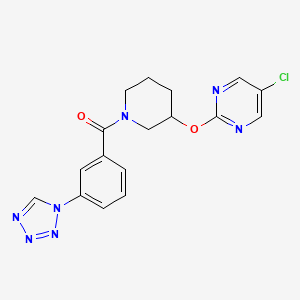

![molecular formula C7H10O2 B2575536 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 15143-62-1](/img/structure/B2575536.png)

4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one can be achieved through various methods. One common approach involves the reaction of suitable precursors, such as ketones or aldehydes, with cyclic ethers under specific conditions. For instance, treatment of a precursor with potassium tert-butoxide in anhydrous THF can yield the desired compound .

Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is characterized by its bicyclic framework. The oxygen atom bridges the two carbon atoms in the six-membered ring. The two methyl groups are attached to the 4-position of the ring. The compound’s InChI code is: 1S/C7H10O2/c1-7(2)5-3-4(5)6(8)9-7/h4-5H,3H2,1-2H3 .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

1. Synthetic Method Development

Researchers have developed new synthetic methods for similar compounds like 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. These methods contribute to the efficient production of these compounds, which can be used in various chemical syntheses and industrial applications (Mechehoud et al., 2018).

2. Conformational and Bonding Analysis

Studies have investigated the conformational and bonding properties of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes, providing insights into the structural and chemical properties of these compounds. Such analyses are crucial for understanding their reactivity and potential applications in chemistry (Vishnevskiy et al., 2015).

3. Reaction Mechanisms and Product Formation

The reaction of 1,3-Thiazole-5(4H)-thiones with similar epoxides like 1,2-epoxycycloalkanes has been studied, leading to the formation of spirocyclic 1,3-oxathiolanes. Understanding these reactions contributes to synthetic chemistry, especially in designing novel compounds with specific properties (Blagoev et al., 1999).

4. Synthesis of Derivatives

Research on the synthesis of cis-1,5-Dimethyl-2,4-dinitro-2,4-diazabicyclo[3.1.0]hexan-3-one and related compounds highlights the diversity of derivatives that can be synthesized from this chemical structure. Such derivatives have potential applications in various fields of chemistry and materials science (Gagnon & Zajac, 1996).

5. Intermediate in Pyrethroid Synthesis

4α-Hydroxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hex-2-one is an intermediate in the synthesis of effective pyrethroids. Pyrethroids are a class of man-made pesticides similar to the natural pesticide pyrethrin, produced by the flowers of chrysanthemums. The study of such intermediates is vital for the development of new and more effective pesticides (Kislitsin et al., 2000).

6. Cytotoxicity Studies

Research on the synthesis and structure-activity relationship studies of cytotoxic epoxide derivatives of 7-oxabicyclo[2.2.1]heptane, which are structurally similar to 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, provides insights into the development of potential therapeutic agents (Anderson & Dewey, 1977).

7. Organo-selenium Induced Cyclization

The use of organo-selenium reagents in the cyclization of similar compounds like 2-(arylmethylene)cyclopropylaldehyde demonstrates the diversity of chemical reactions that these compounds can undergo. Such research is essential for expanding the toolkit of synthetic chemistry (Miao & Huang, 2009).

Propriétés

IUPAC Name |

4,4-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-7(2)5-3-4(5)6(8)9-7/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRDDKYNFBJOAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC2C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2575458.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2575466.png)

![N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2575474.png)